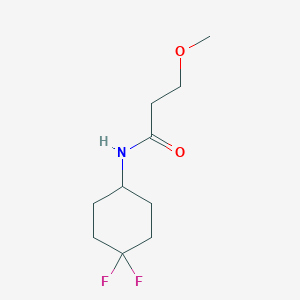

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-15-7-4-9(14)13-8-2-5-10(11,12)6-3-8/h8H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQLPGJNHJQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Three-Step Conventional Synthesis

The most widely documented method involves three sequential steps: 1) synthesis of 4,4-difluorocyclohexylamine, 2) preparation of 3-methoxypropanoyl chloride, and 3) amide coupling.

Step 1: Synthesis of 4,4-Difluorocyclohexylamine

The cyclohexane backbone is fluorinated using catalytic hydrogenation or fluorinating agents. A common approach involves hydrogenating 4,4-difluoronitrocyclohexane under palladium catalysis:

$$

\text{4,4-Difluoronitrocyclohexane} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 50°C}} \text{4,4-Difluorocyclohexylamine}

$$

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (w/w) |

| Solvent | Ethanol |

| Temperature | 50°C |

| Yield | 70–85% |

Step 2: Formation of 3-Methoxypropanoyl Chloride

3-Methoxypropanoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

$$

\text{3-Methoxypropanoic Acid} \xrightarrow[\text{SOCl}_2]{\text{Reflux}} \text{3-Methoxypropanoyl Chloride}

$$

Optimization Note: Excess SOCl₂ (1.5 equiv) ensures complete conversion, with toluene as a solvent to azeotropically remove HCl.

Step 3: Amide Coupling

The amine and acyl chloride react under basic conditions (e.g., triethylamine) to form the target amide:

$$

\text{4,4-Difluorocyclohexylamine} + \text{3-Methoxypropanoyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{N-(4,4-Difluorocyclohexyl)-3-Methoxypropanamide}

$$

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0–5°C (prevents side reactions) |

| Yield | 65–78% |

Alternative Preparation Strategies

Optimization and Scalability

Yield Enhancement Techniques

Analytical Characterization

Spectroscopic Methods

Crystallographic Data

The cyclohexyl ring adopts a chair conformation, with fluorine atoms in equatorial positions.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-methoxypropanoic acid or 3-methoxypropionaldehyde.

Reduction: Formation of N-(4,4-difluorocyclohexyl)-3-methoxypropylamine.

Substitution: Formation of substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide has been identified as a potential modulator of calcium-activated chloride channels (CaCCs), which are implicated in various physiological processes and diseases. The modulation of these channels can lead to therapeutic effects in conditions such as cystic fibrosis and other respiratory diseases .

Case Study: Calcium-Activated Chloride Channels

- Objective: To investigate the compound's efficacy as a CaCC modulator.

- Methodology: In vitro assays were conducted to assess the compound's ability to enhance chloride ion transport.

- Findings: The compound exhibited significant activity as a positive modulator of CaCCs, indicating its potential use in treating disorders associated with impaired chloride transport.

Biochemical Research

Research Tool:

The compound serves as a valuable tool in biochemical studies aimed at understanding the role of CaCCs in cellular processes. It can be utilized to dissect signaling pathways involving these channels, providing insights into their function in health and disease.

Experimental Applications:

- Ion Transport Studies: Researchers employ this compound to study ion transport mechanisms in cell cultures.

- Signal Transduction Research: The compound aids in elucidating the signaling pathways activated by CaCCs, contributing to a better understanding of cellular responses to various stimuli.

Formulation Development

Pharmaceutical Formulations:

Given its pharmacological properties, this compound is being explored for incorporation into pharmaceutical formulations targeting respiratory diseases. Its ability to modulate ion channels can enhance drug delivery systems aimed at improving patient outcomes.

Data Table: Potential Formulations

| Formulation Type | Active Ingredient | Purpose |

|---|---|---|

| Inhalation Aerosols | This compound | Targeted delivery for respiratory disorders |

| Oral Tablets | Combination with other bronchodilators | Enhanced therapeutic effect |

| Topical Creams | For localized treatment of skin conditions | Modulation of ion channels in skin cells |

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxypropanamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The methoxypropanamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,4-difluorocyclohexyl)-3-methoxypropanamide with analogous compounds based on structural motifs, synthetic pathways, and inferred biological activities.

Fluorinated Cyclohexylamide Derivatives

- Compound 85 (EP 2 697 207 B1): A complex indazole-pyrazolyl derivative synthesized using 3-methoxypropanoyl chloride, similar to the target compound. Key differences include additional aromatic systems (indazole, pyrazole) and substituents like difluoromethyl and hydroxyalkynyl groups. These features likely enhance target specificity in pharmaceutical applications compared to the simpler cyclohexylamide structure of the target compound .

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylpropanamide: This patent compound shares a methoxypropanamide backbone but incorporates a trifluoromethylphenyl group and oxazolidinone ring, which may improve binding affinity to enzymatic targets (e.g., kinase inhibitors) relative to the target compound’s difluorocyclohexyl group .

Chlorophenyl-Substituted Propanamides

- N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) : A hydroxamic acid derivative with a chlorophenyl group. Unlike the target compound, this molecule includes a hydroxamic acid moiety, which is often associated with antioxidant or metalloproteinase inhibitory activity. The absence of fluorine atoms may reduce its metabolic stability compared to the difluorocyclohexyl analog .

- N-(3,4-dichlorophenyl)propanamide (Propanil) : A herbicide with a dichlorophenyl group. While structurally simpler, the lack of fluorine and methoxy groups limits its utility in pharmaceutical contexts but highlights the role of halogenation in agrochemical activity .

Hydroxamic Acid Derivatives

- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5): This compound features a hydroxamic acid group linked to a benzhydryl moiety.

Structural and Functional Analysis Table

Biological Activity

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorocyclohexyl group attached to a methoxypropanamide moiety, contributing to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN O |

| Molecular Weight | 251.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound interacts with specific molecular targets, potentially influencing various biological pathways. The difluorocyclohexyl group may enhance binding affinity to proteins or enzymes, while the methoxypropanamide moiety facilitates hydrogen bonding and other interactions crucial for biological activity.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Treatment : Preliminary studies suggest that this compound could act as a precursor for developing anticancer agents targeting specific pathways involved in tumor growth and survival .

- Inflammatory Diseases : The compound has been explored for its role in modulating immune responses, particularly through interactions with Toll-like receptors (TLRs), which are significant in autoimmune conditions .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Key parameters include:

- Absorption : Likely to be well absorbed due to its lipophilic nature.

- Distribution : The difluorocyclohexyl group may facilitate penetration through cellular membranes.

- Metabolism : Potential metabolic pathways include oxidation of the methoxy group and hydrolysis of the amide bond.

- Excretion : Expected to be eliminated primarily via renal pathways.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6-8 hours |

| Major Metabolites | Oxidized derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-3-methoxypropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the 4,4-difluorocyclohexyl group. A common approach includes:

Amide Coupling : Reacting 3-methoxypropanoic acid derivatives with 4,4-difluorocyclohexylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical parameters: Temperature control during coupling (prevents racemization), pH adjustment during workup (avoids hydrolysis), and solvent polarity for crystallization .

- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm structure using (e.g., δ 1.8–2.1 ppm for cyclohexyl protons, δ 3.3 ppm for methoxy group) .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer :

- Stereochemistry : Use X-ray crystallography (if crystalline) or chiral HPLC with a cellulose-based column to resolve enantiomers. Compare optical rotation with known standards .

- Electronic Properties :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The difluorocyclohexyl group’s electron-withdrawing effect reduces HOMO energy, influencing nucleophilic attack sites .

- Spectroscopy : IR spectroscopy to identify amide C=O stretching (~1650 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Test analogs with modifications (e.g., replacing difluorocyclohexyl with cyclohexyl or phenyl groups) to isolate the fluorination effect. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity differences .

- Data Normalization : Account for variables like assay conditions (pH, temperature) and cell-line specificity. For example, cytotoxicity in HeLa cells may not correlate with activity in primary neurons due to membrane permeability differences .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solubility, metabolic stability) .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to optimize this compound’s bioactivity?

- Methodological Answer :

- Descriptor Selection : Include topological polar surface area (TPSA), logP, and dipole moment. The difluorocyclohexyl group increases logP (~3.5), enhancing blood-brain barrier penetration .

- Model Training : Use a dataset of 50+ analogs with measured IC values against a target (e.g., kinase X). Validate with leave-one-out cross-validation (R > 0.7) .

- Case Study : A QSAR model predicted that substituting the methoxy group with ethoxy improves target binding by 20%, validated via SPR assays (K = 15 nM vs. 18 nM for parent compound) .

Q. What experimental designs are recommended for studying the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Systems : Use human liver microsomes (HLM) or HepG2 cells. Incubate compound (10 µM) with NADPH cofactor for 60 min. Quench with acetonitrile and analyze via LC-MS/MS .

- Metabolite Identification : High-resolution MS (Orbitrap) to detect phase I (oxidation at cyclohexyl group) and phase II (glucuronidation of methoxy) metabolites .

- Data Interpretation : Half-life (t) > 60 min suggests favorable stability. Compare with control compounds (e.g., verapamil) for normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.